molecular formula C22H26FN3O3 B2998639 N1-(4-fluorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide CAS No. 953941-48-5

N1-(4-fluorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

Cat. No. B2998639
M. Wt: 399.466
InChI Key: FSYHTSMGKZMZQZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a fluorobenzyl group, a phenylmorpholino group, and an oxalamide group. These groups are common in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact process would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution, while the oxalamide group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Neuroprotective Potential

  • YM-244769, a compound with a similar structure, has been studied for its neuroprotective properties, specifically as a Na+/Ca2+ exchange (NCX) inhibitor. It has shown potential in protecting against hypoxia/reoxygenation-induced cell damage in neuronal SH-SY5Y cells (Iwamoto & Kita, 2006).

Antagonistic Properties

  • Research on compounds structurally similar to N1-(4-fluorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has revealed their potential as TRPV1 antagonists, which could be relevant in treating pain and inflammation (Sun et al., 2012).

Anticancer Properties

  • Compounds containing fluorobenzyl groups, similar to the one , have been synthesized and evaluated for their anticancer activity. For instance, fluorinated coumarin–pyrimidine hybrids have shown significant cytotoxicity against human lung carcinoma and human adenocarcinoma mammary gland cell lines (Hosamani et al., 2015).

Pharmacokinetics and Metabolism

  • The study of the metabolism and disposition of similar compounds in animals, such as rats, has provided insights into their pharmacokinetic properties. This includes data on absorption, distribution, metabolism, and excretion, which are crucial for understanding the potential therapeutic applications (Wu et al., 2006).

Drug Interactions and Transporter Mechanisms

  • Compounds like N1-(4-fluorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide have been studied for their role in drug interactions and their interaction with drug transporters. Understanding these interactions is essential for the development of safe and effective medications (Polli et al., 2008).

Radiation Parameters

  • Studies have also been conducted to determine the radiation parameters of compounds with similar structures. These investigations are important for the development of new compounds in medical oncology, including potential anti-cancer drugs (Gedik et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its toxicity, reactivity, and other properties. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research could involve further studying the compound’s properties, developing more efficient synthesis methods, or exploring new applications for the compound .

properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3/c23-19-9-7-17(8-10-19)15-25-22(28)21(27)24-11-4-12-26-13-14-29-20(16-26)18-5-2-1-3-6-18/h1-3,5-10,20H,4,11-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYHTSMGKZMZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorobenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

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